![molecular formula C17H17N5OS B2908734 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2194847-92-0](/img/structure/B2908734.png)
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrazole ring, and a thiophene ring
Preparation Methods
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the pyrimidine, pyrazole, and thiophene rings. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The pyrazole ring is then synthesized and attached to the pyrimidine ring. Finally, the thiophene ring is introduced, and the carboxamide group is added to complete the synthesis.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. Common reaction conditions include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of various derivatives.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a carboxamide group.
N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide: This compound includes a benzo[b]thiophene ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole core, a cyclopropyl-pyrimidine moiety, and a thiophene ring. Its molecular formula is C15H16N4O, and it exhibits various pharmacological properties.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit notable anti-inflammatory effects. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving carrageenan-induced paw edema in rats, compounds similar to the target demonstrated significant reductions in inflammation (up to 85% inhibition) compared to standard treatments like dexamethasone .
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
This compound | TBD | TBD |
Dexamethasone | 76 | 86 |
2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. A series of studies have evaluated the activity of pyrazole derivatives against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring significantly enhances antimicrobial efficacy. For example, a derivative with a similar structure was found to exhibit potent activity against multiple pathogens .
3. Anticancer Potential
Pyrazole compounds have been investigated for their anticancer properties. Some studies suggest that they may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins . The specific mechanism for this compound remains to be fully elucidated.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Cytokine Modulation : The compound may reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation.
- Antimicrobial Action : The structural components facilitate interaction with bacterial cell membranes or enzymes essential for bacterial survival.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in treating inflammatory conditions and infections:
- Carrageenan-Induced Edema Model : In vivo studies demonstrated that specific pyrazole derivatives significantly reduced paw swelling compared to control groups.
- Bacterial Inhibition Assays : Compounds were tested against clinical isolates of pathogens, showing varying degrees of inhibition based on structural modifications.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-22-15(8-14(21-22)16-3-2-6-24-16)17(23)18-9-12-7-13(11-4-5-11)20-10-19-12/h2-3,6-8,10-11H,4-5,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPAPNKXHSIQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC(=NC=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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